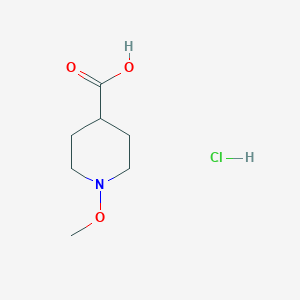

1-Methoxypiperidine-4-carboxylic acid hydrochloride

描述

1-Methoxypiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a methoxy (-OCH₃) substituent at the 1-position and a carboxylic acid group (-COOH) at the 4-position, with a hydrochloride salt formation.

属性

IUPAC Name |

1-methoxypiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJYRQZXFODEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Dieckmann Cyclization of Amino Esters

Dieckmann cyclization of methyl 5-methoxyamino-3-oxopentanoate could theoretically yield the piperidine-4-carboxylic acid ester. This method requires base catalysis (e.g., sodium hydride) and high-dilution conditions to favor intramolecular ester enolate formation. Subsequent hydrolysis of the ester group and acidification would yield the free carboxylic acid. However, competing intermolecular reactions and over-alkylation at the 1-position remain challenges.

Functional Group Modification of Piperidine Derivatives

Methoxylation via Nucleophilic Substitution

Introducing the methoxy group at the 1-position of piperidine-4-carboxylic acid derivatives often involves nucleophilic substitution. For example, 1-chloropiperidine-4-carboxylic acid reacts with sodium methoxide in methanol under reflux to form 1-methoxypiperidine-4-carboxylic acid. This method mirrors transfer hydrogenation conditions reported for analogous compounds, where palladium on charcoal facilitates hydrogen transfer from formaldehyde to methylate piperidine nitrogen. However, direct substitution avoids the need for hydrogen gas, enhancing safety.

Table 1: Comparison of Methoxylation Methods

| Starting Material | Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Chloropiperidine-4-carboxylic acid | Sodium methoxide | None | 80 | 65–70 |

| Piperidine-4-carboxylic acid | Formaldehyde | Pd/C, HCOOH | 90–95 | 75–80 |

Reductive Amination for Methoxy Group Introduction

Reductive amination of 4-carboxypiperidone with methoxyamine hydrochloride in the presence of sodium cyanoborohydride offers an alternative route. The ketone group at the 1-position undergoes condensation with methoxyamine, followed by selective reduction to form the secondary amine. Acidic workup then generates the hydrochloride salt. This method benefits from mild conditions (room temperature, aqueous ethanol) but requires precise pH control to avoid over-reduction.

Catalytic Hydrogenation and Transfer Hydrogenation

Transfer Hydrogenation with Formaldehyde

Adapting protocols from US8697876B2, piperidine-4-carboxylic acid undergoes methylation via transfer hydrogenation using formaldehyde as the hydrogen donor. In this reaction, palladium on charcoal catalyzes the transfer of hydrogen from formic acid to formaldehyde, generating in situ methanol for methoxylation. The process occurs at ambient pressure and temperatures of 90–95°C, achieving yields of 75–80%. This method is advantageous for large-scale synthesis due to reduced reliance on gaseous hydrogen.

Hydrogenation of Pyridine Derivatives

Reduction of 1-methoxy-4-cyanopyridine under high-pressure hydrogen (5–10 atm) with Raney nickel catalyst yields 1-methoxypiperidine-4-carboxamide, which is hydrolyzed to the carboxylic acid using hydrochloric acid. This method, though efficient, requires specialized equipment for high-pressure reactions and careful handling of cyanide intermediates.

Hydrochloride Salt Formation

The final step involves treating 1-methoxypiperidine-4-carboxylic acid with concentrated hydrochloric acid in a polar solvent like ethanol or water. Stoichiometric control (1.5–2.0 equivalents of HCl) ensures complete protonation of the piperidine nitrogen without degrading the carboxylic acid group. Crystallization from ethanol/ethyl acetate mixtures produces the hydrochloride salt in >95% purity.

Table 2: Hydrochloride Salt Crystallization Conditions

| Solvent System | HCl Equivalents | Temperature (°C) | Purity (%) |

|---|---|---|---|

| Ethanol/ethyl acetate | 1.5 | 0–5 | 97 |

| Water | 2.0 | 25 | 93 |

化学反应分析

Types of Reactions: 1-Methoxypiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

1-Methoxypiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

作用机制

The mechanism of action of 1-Methoxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes.

相似化合物的比较

1-Methylpiperidine-4-carboxylic Acid Hydrochloride (CAS 71985-80-3)

- Molecular Formula: C₈H₁₄ClNO₂

- Molecular Weight : 203.66 g/mol

- Substituent : Methyl (-CH₃) at the 1-position.

- Similarity to Target Compound : 1.00 (structural analog with methyl instead of methoxy) .

- Key Differences : The methyl group increases hydrophobicity (higher logP) compared to the methoxy variant. Methyl substitution may enhance metabolic stability but reduce hydrogen-bonding capacity .

Piperidine-4-carboxylic Acid Hydrochloride (CAS 5984-56-5)

1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid Hydrochloride (CAS 1158595-41-5)

- Molecular Formula: C₁₀H₁₈ClNO₂

- Molecular Weight : 219.71 g/mol

- Substituent : Cyclopropylmethyl at the 1-position.

- Key Differences : The bulky cyclopropylmethyl group introduces steric hindrance, likely reducing membrane permeability but enhancing selectivity for certain receptors (e.g., opioid or nicotinic receptors) .

Meperidine Hydrochloride (CAS 50-13-5)

- Molecular Formula: C₁₅H₂₂ClNO₂

- Molecular Weight : 283.8 g/mol

- Substituent : Phenyl and ethyl ester groups.

- Key Differences : The phenyl and ester moieties confer opioid activity, making it a Schedule II controlled substance. In contrast, this compound lacks these groups, suggesting divergent pharmacological applications .

Data Table: Comparative Properties of Piperidine Derivatives

*Estimated logP values based on structural analogs.

†Theoretical values inferred from analogs.

‡Methoxy groups typically lower logP compared to methyl.

Research Findings and Implications

Physicochemical and Pharmacokinetic Insights

- logP Trends : Methoxy derivatives (estimated logP ~0.5) are less lipophilic than methyl (logP 0.8) or cyclopropylmethyl (logP 1.2) analogs, suggesting intermediate membrane permeability .

- Stability : Ethoxycarbonyl derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) exhibit higher hydrolytic stability than ester-containing compounds like Meperidine .

生物活性

1-Methoxypiperidine-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a carboxylic acid group. Its molecular formula is CHClNO, with a molecular weight of approximately 179.644 g/mol. The compound is hygroscopic and has a melting point around 225°C.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors, such as 1,5-diaminopentane.

- Introduction of the Methoxy Group : Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

- Carboxylation : Introduction of the carboxylic acid group using carbon dioxide under high pressure and temperature.

- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator depending on the structural context. Notably, compounds with similar piperidine structures have exhibited various pharmacological activities, such as:

- Analgesic Effects : Potential pain-relieving properties.

- Anti-inflammatory Activity : Inhibition of inflammatory pathways.

- Neuroprotective Effects : Protection against neuronal damage .

Research Findings

Recent studies have explored the biological efficacy of piperidine derivatives, including this compound:

- A study reported that modifications in the piperidine ring significantly affect the compound's potency against cancer cell lines, indicating that structural variations can enhance or diminish biological activity .

- In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, with EC values indicating their effectiveness in inhibiting cell proliferation .

Cancer Research

Several studies have evaluated the anticancer potential of piperidine derivatives. For instance:

- A derivative similar to this compound was tested against OE33 and FLO-1 esophageal cancer cell lines, showing marginal activity at higher concentrations (EC values around 30 μM) .

- Another study highlighted that structural modifications could lead to enhanced antiproliferative effects, suggesting that specific substitutions could yield more potent anticancer agents .

Enzyme Inhibition Studies

The compound has also been investigated for its role in enzyme inhibition. Its structural features allow it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methylpiperidine-4-carboxylic acid HCl | Methyl group at position 1 | Analgesic properties |

| 1-Ethoxypiperidine-4-carboxylic acid HCl | Ethoxy group at position 1 | Reduced potency compared to methoxy variant |

| 1-Methoxypiperidine-4-carboxylic acid HCl | Methoxy group enhances lipophilicity | Potential neuroprotective effects |

常见问题

Q. Critical Parameters :

- Temperature control : Exothermic reactions (e.g., methoxylation) require cooling to prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography or recrystallization ensures >98% purity .

How can researchers optimize the purification of this compound to achieve high enantiomeric purity for pharmacological studies?

Q. Advanced Research Focus

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) in HPLC to separate enantiomers .

- Crystallization : Solvent mixtures (e.g., ethanol/water) promote selective crystallization of the desired enantiomer .

- Ion-pair chromatography : Pairing agents like camphorsulfonic acid improve separation efficiency in polar solvents .

What spectroscopic techniques are most effective for characterizing this compound, and how can potential tautomeric forms be resolved?

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.2–3.5 ppm) and carboxylic acid (δ 170–175 ppm) groups. Tautomerism (e.g., keto-enol) can cause peak splitting, resolved via variable-temperature NMR .

- IR Spectroscopy : Confirms carboxylic acid (1700 cm⁻¹) and hydrochloride (2500 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₁₃NO₃·HCl, MW 195.64) .

Q. Advanced Strategy :

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish tautomers .

How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions compared to its free base?

Q. Basic Research Focus

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility (H₂O) | Low (<1 mg/mL) | High (>50 mg/mL) |

| Stability (pH 7) | Prone to oxidation | Stable (pH 3–5) |

The hydrochloride salt enhances aqueous solubility via ionic interactions and stabilizes the compound against degradation under acidic conditions .

What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?

Q. Advanced Research Focus

- Standardized assays : Use validated cell lines (e.g., HEK293 for receptor binding) to minimize variability .

- Dosage normalization : Adjust concentrations based on solubility and salt-to-free base conversion .

- Meta-analysis : Compare structural analogs (e.g., piperidine derivatives) to identify structure-activity relationships (SAR) .

How can researchers design experiments to investigate the metabolic pathways of this compound in in vitro models?

Q. Advanced Research Focus

- Radiolabeling : Use ¹⁴C-labeled compound to track metabolic products via LC-MS .

- Hepatocyte assays : Incubate with primary hepatocytes to identify phase I/II metabolites (e.g., demethylation, glucuronidation) .

- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to determine metabolic enzymes involved .

What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets like enzymes or receptors?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina to predict binding poses in targets (e.g., GABA receptors) .

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .

- QSAR models : Train models on piperidine derivatives to predict affinity and selectivity .

What are the best practices for handling and storing this compound to prevent degradation under various experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。